N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c21-11-17-3-1-2-4-18(17)23-20(26)19(25)22-12-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,12-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWVCNFXNRHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the use of alkylation and cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the piperidine-thiophene intermediate with an oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiophene and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the thiophene moiety.
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Similar structure but with a different thiophene substitution pattern.
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the specific combination of cyano, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant studies.
Compound Overview
Chemical Structure:
- The compound features a cyanophenyl moiety and a thiophenyl-substituted piperidine , classifying it as an oxalamide. The oxalamide group consists of two amide functionalities linked by an ethylene bridge, which is crucial for its biological interactions.
Molecular Formula:
C19H22N4O2S
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Cyanophenyl Group: This can be achieved through nucleophilic substitution reactions.
- Piperidine Derivative Synthesis: The thiophenyl-substituted piperidine is synthesized via cyclization reactions.
- Oxalamide Formation: The final step involves the coupling of the cyanophenyl and piperidine derivatives under controlled conditions, often utilizing solvents like dichloromethane.
Cytotoxicity Studies
Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. Notably, in vitro assays demonstrated promising results against the MCF-7 human breast cancer cell line, where several derivatives exhibited significant cytotoxic activity.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15 | Significant cytotoxicity observed |
| HeLa | 20 | Moderate effect |
| A549 | 25 | Lower activity compared to MCF-7 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: Its structure allows for potential interaction with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
-
Study on Breast Cancer Cells:
- A study published in a peer-reviewed journal evaluated the compound's effect on MCF-7 cells. Results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability, suggesting its potential as an anticancer agent .
-
In Vivo Studies:
- Preliminary in vivo studies are underway to assess the compound's efficacy in animal models of breast cancer. Early results suggest that it may reduce tumor size significantly compared to control groups .
- Comparative Analysis with Similar Compounds:
Q & A
Q. What are the optimized synthetic routes for N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide?
Synthesis typically involves sequential condensation of oxalyl chloride with substituted amines. Key steps include:
- Coupling Reactions : Reacting 2-cyanophenylamine with oxalyl chloride to form the N1-(2-cyanophenyl)oxalamide intermediate.
- Piperidine Functionalization : Introducing the thiophen-3-ylmethyl group to the piperidine ring via alkylation or reductive amination (e.g., using NaBH3CN) .
- Final Assembly : Coupling the modified piperidine derivative with the oxalamide intermediate under inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR validate the presence of the cyanophenyl (δ ~7.6–8.2 ppm), thiophene (δ ~6.8–7.4 ppm), and piperidine (δ ~2.5–3.5 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak [M+H]+ at m/z 409.15 (calc. 409.16) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~2200 cm (C≡N) confirm oxalamide and cyanophenyl groups .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Solubility : Limited aqueous solubility due to hydrophobic thiophene and cyanophenyl groups. Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance solubility .
- Stability : Monitor pH-dependent degradation (e.g., hydrolysis of oxalamide at pH >8) using HPLC-UV at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to rule out false positives .
- Pharmacokinetic Profiling : Perform liver microsomal stability tests and plasma protein binding assays to clarify discrepancies in in vivo vs. in vitro efficacy .
- Structural Analog Comparison : Compare activity with derivatives lacking the thiophene or cyanophenyl group to identify critical pharmacophores .
Q. What strategies are effective in designing target-specific assays for elucidating this compound’s mechanism of action?
- Computational Docking : Use molecular docking (AutoDock Vina) to predict binding to kinase or GPCR targets, guided by the piperidine-thiophene scaffold’s affinity for hydrophobic pockets .
- CRISPR-Cas9 Knockout Models : Validate target engagement by testing activity in cells lacking the putative target (e.g., TRPV1 or PI3K) .
- Biophysical Methods : Surface plasmon resonance (SPR) quantifies binding kinetics (K, k/k) for candidate receptors .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution Analysis : Replace the thiophen-3-ylmethyl group with furan or pyridine analogs to assess impact on potency .
- Steric Modifications : Introduce methyl groups at the piperidine 4-position to evaluate conformational effects on target binding .
- Data-Driven SAR : Use machine learning (e.g., Random Forest models) trained on IC data from analogs to predict optimal substitutions .
Q. What experimental approaches address this compound’s metabolic instability in preclinical models?
- Deuterium Labeling : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the oxalamide as an ester or carbamate to enhance oral bioavailability .
- Metabolite ID : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the thiophene ring) .
Methodological Tables
| Key Reaction Conditions for Synthesis |
|---|
| Step |
| ------ |
| Oxalyl chloride coupling |
| Piperidine alkylation |
| Final coupling |
| Common Contradictions in Bioactivity Data |
|---|
| Issue |
| ------- |
| Low in vivo efficacy despite high in vitro potency |
| Off-target kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
